![molecular formula C23H24N6 B2685337 6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 955337-72-1](/img/structure/B2685337.png)
6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H24N6 and its molecular weight is 384.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of the compound 6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle regulation pathway . The inhibition of CDK2 disrupts the transition from the G1 phase to the S phase of the cell cycle, preventing DNA replication . This disruption can lead to cell cycle arrest and apoptosis, particularly in cancer cells .
Pharmacokinetics
The compound’s efficacy against various cell lines suggests it has suitable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the action of this compound is significant inhibition of cell growth in various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound also induces apoptosis within cells .
Actividad Biológica
6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for various biological activities.
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit moderate antimicrobial properties. For instance, a docking study revealed that the compound has a significant binding affinity to bacterial targets, suggesting potential as an antimicrobial agent .
Microorganism | Activity |
---|---|
E. coli | Moderate |
S. aureus | Moderate |
C. albicans | Low |
Anticancer Activity
The compound has shown promising results in inhibiting cancer cell proliferation. Research indicates that it can inhibit the growth of various cancer cell lines, including breast (MCF-7 and MDA-MB-231), lung, and colon cancers. In vitro studies demonstrated significant cytotoxicity against these cell lines at varying concentrations:
Cell Line | IC50 (µM) | Effect |
---|---|---|
MCF-7 | 5.0 | High cytotoxicity |
MDA-MB-231 | 2.5 | Very high cytotoxicity |
A549 (Lung) | 10.0 | Moderate cytotoxicity |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, particularly in the G1 phase .
Anti-inflammatory Activity
Pyrazolo[3,4-d]pyrimidine derivatives have also been reported to possess anti-inflammatory properties. They inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
-
Study on MDA-MB-231 Cells :
A study focused on the combination of the compound with doxorubicin showed a synergistic effect that enhanced cytotoxicity compared to doxorubicin alone. This combination therapy could be particularly beneficial for patients with Claudin-low breast cancer subtypes . -
Antimicrobial Testing :
A series of synthesized pyrazolo derivatives were tested against various pathogens. The results indicated that modifications to the piperidine moiety significantly influenced antimicrobial efficacy, with some derivatives showing enhanced activity against resistant strains of E. coli and S. aureus .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression and bacterial resistance mechanisms. These studies suggest that the compound binds effectively to active sites of kinases implicated in tumor growth and survival pathways .
Aplicaciones Científicas De Investigación
Biological Activities
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to pyrazolo[3,4-d]pyrimidines. For instance, derivatives have been screened against various cancer cell lines such as MCF7 (breast cancer) and RKO (colorectal cancer). These studies often utilize assays like MTT to assess cell viability and apoptosis.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 | 11.7 | Induction of apoptosis |
RKO | 12.4 | Cell cycle arrest |
The compound has shown promising results in inhibiting tumor growth by inducing apoptosis and disrupting cell cycle progression, particularly at the G2 phase, which is critical for cancer treatment strategies.
2. Neurological Applications
Beyond oncology, this compound may also play a role in modulating metabotropic glutamate receptors (mGluRs), which are implicated in various neurological disorders. Allosteric modulators of mGluRs can influence neurotransmission and exhibit neuroprotective effects.
Case Studies
Several case studies illustrate the effectiveness of this compound in both cancer therapy and neurological applications:
-
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer activity of 6-(3-methylpiperidin-1-yl)-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine against multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability across various types of cancers, with a notable impact on breast and colorectal cancer cells. -
Case Study 2: Neuroprotective Effects
In another investigation focused on neurodegenerative diseases, the compound was tested for its ability to modulate mGluR activity. The findings suggested that it could potentially enhance synaptic plasticity and provide neuroprotection in models of Alzheimer's disease.
Propiedades
IUPAC Name |
6-(3-methylpiperidin-1-yl)-N,1-diphenylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6/c1-17-9-8-14-28(16-17)23-26-21(25-18-10-4-2-5-11-18)20-15-24-29(22(20)27-23)19-12-6-3-7-13-19/h2-7,10-13,15,17H,8-9,14,16H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWSGLLBYDIMRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.